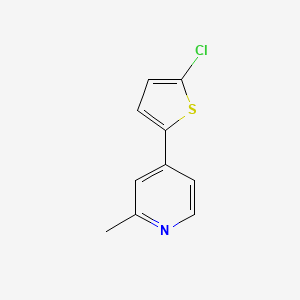
4-(5-Chloro-2-thiényl)-2-méthylpyridine
Vue d'ensemble
Description
4-(5-Chloro-2-thienyl)-2-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications scientifiques de la « 4-(5-Chloro-2-thiényl)-2-méthylpyridine », mais il semble qu’il y ait peu d’informations disponibles sur les applications de ce composé spécifique. Les résultats de la recherche font principalement référence à des composés similaires avec des applications différentes, comme l’utilisation comme inhibiteur d’allergie .
Mécanisme D'action
Target of Action
Related compounds have been shown to interact withCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is responsible for blood clotting.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity . This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade.
Biochemical Pathways
Given its potential interaction with coagulation factor x, it may influence thecoagulation cascade . This cascade is a series of reactions that ultimately leads to the formation of a clot, preventing excessive bleeding.
Result of Action
If it does indeed interact with coagulation factor x, it could potentially influence blood clotting .
Analyse Biochimique
Biochemical Properties
4-(5-Chloro-2-thienyl)-2-methylpyridine plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-(5-Chloro-2-thienyl)-2-methylpyridine and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound may interact with transport proteins, influencing the transport of molecules across cellular membranes .
Cellular Effects
The effects of 4-(5-Chloro-2-thienyl)-2-methylpyridine on cells are diverse and depend on the cell type and concentration of the compound. In certain cell lines, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, 4-(5-Chloro-2-thienyl)-2-methylpyridine can inhibit the activity of specific kinases, resulting in the downregulation of genes involved in cell proliferation and survival . This compound may also induce oxidative stress in cells, affecting mitochondrial function and energy production.
Molecular Mechanism
At the molecular level, 4-(5-Chloro-2-thienyl)-2-methylpyridine exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent the enzyme from interacting with its natural substrate, leading to a decrease in enzyme activity. Additionally, 4-(5-Chloro-2-thienyl)-2-methylpyridine may act as an allosteric modulator, altering the conformation of enzymes and affecting their function. Changes in gene expression induced by this compound are often mediated through the activation or inhibition of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Chloro-2-thienyl)-2-methylpyridine can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term exposure to 4-(5-Chloro-2-thienyl)-2-methylpyridine has been shown to result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s effects .
Dosage Effects in Animal Models
The effects of 4-(5-Chloro-2-thienyl)-2-methylpyridine in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular function. Toxic effects, such as liver damage and oxidative stress, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These findings underscore the need for careful dosage optimization in experimental studies.
Metabolic Pathways
4-(5-Chloro-2-thienyl)-2-methylpyridine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The involvement of 4-(5-Chloro-2-thienyl)-2-methylpyridine in these pathways can affect the overall metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 4-(5-Chloro-2-thienyl)-2-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For example, the binding of 4-(5-Chloro-2-thienyl)-2-methylpyridine to membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of 4-(5-Chloro-2-thienyl)-2-methylpyridine is determined by various factors, including targeting signals and post-translational modifications. This compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 4-(5-Chloro-2-thienyl)-2-methylpyridine may be directed to the nucleus, where it can interact with transcription factors and affect gene expression . The specific localization of the compound can have significant implications for its activity and function within cells.
Propriétés
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-6-8(4-5-12-7)9-2-3-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNIGTGWXZYRIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
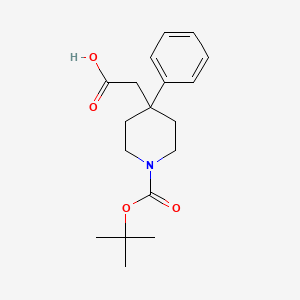
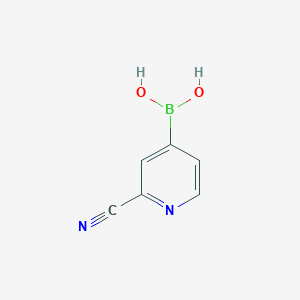

![[(1-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B1391840.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)
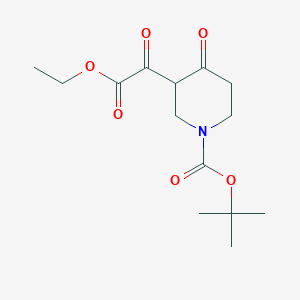
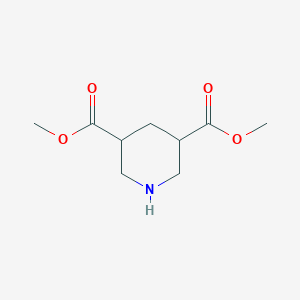

![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)



